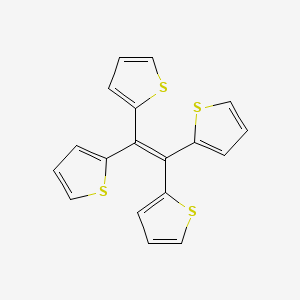

1,1,2,2-Tetra(thiophen-2-yl)ethene

Description

Significance of π-Conjugated Systems in Organic Electronics and Photonics

π-conjugated systems are organic molecules characterized by alternating single and double bonds, which results in the delocalization of π-electrons across a significant portion of the molecule. mdpi.com This electron delocalization is the foundation of their remarkable electronic and optical properties, making them a cornerstone of modern organic electronics and photonics. researchgate.netacs.org Unlike their inorganic counterparts, these organic materials offer advantages such as synthetic versatility, solution processability, mechanical flexibility, and the ability to fine-tune their properties through precise chemical modifications. mdpi.comeuropean-mrs.com

The continuous overlap of p-orbitals in these systems creates extended molecular orbitals, leading to lower energy electronic transitions that often fall within the visible range of the electromagnetic spectrum. mdpi.com This gives rise to their characteristic properties, including strong light absorption, emission (fluorescence and phosphorescence), and semiconductivity. researchgate.net These attributes are harnessed in a variety of devices, such as:

Organic Light-Emitting Diodes (OLEDs): Where π-conjugated materials serve as the emissive layer, converting electricity into light. researchgate.net

Organic Photovoltaics (OPVs): In which these materials are used to absorb sunlight and generate charge carriers (electrons and holes) to produce electricity. acs.org

Organic Field-Effect Transistors (OFETs): Where they function as the active semiconductor channel for switching and amplification. researchgate.net

The ability to chemically design and synthesize a vast array of π-conjugated polymers and molecules allows for precise control over their electronic energy levels (HOMO/LUMO), band gaps, and charge carrier mobilities, enabling the optimization of device performance. acs.org

Overview of Aggregation-Induced Emission (AIE) Phenomena

For many years, the utility of fluorescent molecules (fluorophores) in the solid state or at high concentrations was hampered by a phenomenon known as aggregation-caused quenching (ACQ). frontiersin.org In this process, the close proximity of molecules in an aggregated state leads to the formation of non-emissive species and π-π stacking interactions, which quench fluorescence. acs.org

In 2001, a paradigm-shifting discovery was made with the conceptualization of Aggregation-Induced Emission (AIE). european-mrs.comfrontiersin.org AIE is a photophysical phenomenon where molecules that are non-luminescent or weakly emissive in their dissolved, molecularly isolated state are induced to emit intensely upon aggregation or in the solid state. european-mrs.comacs.org The molecules exhibiting this property are termed AIE luminogens (AIEgens). nih.gov

The primary mechanism responsible for AIE is the Restriction of Intramolecular Motions (RIM) . acs.orgrsc.org In dilute solutions, AIEgens can dissipate absorbed energy through non-radiative pathways, primarily via the active intramolecular rotation and vibration of their components. acs.org However, in the aggregated state, these intramolecular motions are physically constrained. This blockage of non-radiative decay channels effectively opens up the radiative pathway, resulting in a significant enhancement of fluorescence emission. acs.orgnih.gov AIEgens offer prominent advantages, including high brightness in the solid state, excellent photostability, and large Stokes shifts, making them ideal candidates for various high-tech applications in optoelectronics, chemical sensing, and bio-imaging. acs.orgresearchgate.net

Position of 1,1,2,2-Tetra(thiophen-2-yl)ethene within AIE Research

Within the vast landscape of AIE research, This compound , also known as tetrathienylethene (TTE), stands out as a canonical example of an AIEgen. rsc.orgresearchgate.net Its molecular structure, featuring a central ethene core tetra-substituted with thiophene (B33073) rings, is archetypal for inducing AIE activity. The thiophene units, known for their distinct electronic properties, are connected to the central double bond, allowing for rotational freedom in solution. researchgate.netnih.gov

Upon aggregation, the rotation of the thiophene rings is restricted, activating the AIE phenomenon. rsc.org Research has demonstrated that TTE is essentially non-emissive in a good solvent like tetrahydrofuran (B95107) (THF) but becomes a strong emitter when aggregated, for instance, by adding a poor solvent like water. rsc.org

Detailed studies have been conducted to elucidate the precise mechanism of its luminescence. For example, investigations into the emissive behavior of TTE in THF/water aggregates and in its crystalline form revealed a notable red-shift (a shift to longer wavelengths) in its emission spectrum. rsc.org This has been attributed to the presence of specific and strong sulfur-sulfur (S⋯S) intermolecular interactions in the aggregated state. rsc.org The synthesis of TTE and its derivatives has been achieved through methods like the McMurry reaction, allowing for systematic studies of its structure-property relationships. acs.orgresearchgate.net Its robust AIE characteristics make it a valuable model compound for understanding the fundamentals of AIE and a promising building block for the development of new functional materials. acs.org

Research Findings on this compound (TTE)

Detailed investigations into the properties of TTE have provided valuable insights into its behavior as an AIEgen.

Photophysical Properties

The photophysical characteristics of TTE are central to its function as an AIE material. In solution, the molecule exhibits negligible fluorescence, but in an aggregated state, it becomes highly luminescent.

| Property | Value/Observation | State/Solvent | Reference |

| Emission Behavior | Weakly or non-emissive | THF Solution | rsc.org |

| Emission Behavior | Strong Emission | THF/Water Aggregates | rsc.org |

| Emission Red-Shift | ~35 nm | From THF/Water Aggregates to Crystal State | rsc.org |

This behavior is a classic demonstration of the AIE effect, driven by the restriction of the thiophene rotors in the aggregated phase.

Crystallographic Data

Single-crystal X-ray diffraction analysis provides definitive structural information, revealing the precise bond lengths, angles, and intermolecular interactions that govern the material's properties in the solid state. The crystal structure confirms the twisted conformation of the molecule and the close packing that restricts intramolecular motion.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₁₂S₄ | nih.gov |

| Molecular Weight | 356.6 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21/n 1 | nih.gov |

| a | 9.3160 Å | nih.gov |

| b | 9.10329 Å | nih.gov |

| c | 9.6346 Å | nih.gov |

| β | 110.853 ° | nih.gov |

| Intermolecular Interaction | Strong sulfur–sulfur (S⋯S) interactions (~3.669 Å) | rsc.org |

This interactive data table is based on available research findings.

Structure

3D Structure

Properties

Molecular Formula |

C18H12S4 |

|---|---|

Molecular Weight |

356.6 g/mol |

IUPAC Name |

2-(1,2,2-trithiophen-2-ylethenyl)thiophene |

InChI |

InChI=1S/C18H12S4/c1-5-13(19-9-1)17(14-6-2-10-20-14)18(15-7-3-11-21-15)16-8-4-12-22-16/h1-12H |

InChI Key |

HNHRZULVAOZEJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=C(C2=CC=CS2)C3=CC=CS3)C4=CC=CS4 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1,1,2,2 Tetra Thiophen 2 Yl Ethene

Established Synthetic Pathways for the Core Structure

The creation of the sterically hindered 1,1,2,2-tetra(thiophen-2-yl)ethene core is primarily achieved through a few key reactions, with the McMurry coupling being the most prominent.

McMurry Coupling Reaction and its Optimization

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene. wikipedia.org In the synthesis of this compound, di(thiophen-2-yl)methanone serves as the precursor. The reaction is typically carried out using a low-valent titanium reagent, which is generated in situ. nih.govalfa-chemistry.com

The process involves two main stages:

Pinacol Coupling: Single electron transfer from the low-valent titanium species to the carbonyl groups of di(thiophen-2-yl)methanone initiates the formation of a ketyl radical. Dimerization of these radicals leads to a pinacolate (1,2-diolate) intermediate. wikipedia.orgrsc.org

Deoxygenation: The titanium species, known for its high oxophilicity, facilitates the deoxygenation of the pinacolate intermediate, resulting in the formation of the central carbon-carbon double bond of this compound. wikipedia.orgrsc.org

Optimization of the McMurry coupling is crucial for achieving good yields. Key to this is the preparation of the active low-valent titanium reagent. This is often accomplished by reducing titanium tetrachloride (TiCl₄) or titanium trichloride (B1173362) (TiCl₃) with a reducing agent like zinc powder or a zinc-copper couple in an inert solvent such as freshly distilled dry tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov The reaction is typically performed under an inert atmosphere to prevent the deactivation of the highly reactive low-valent titanium species. For instance, a successful synthesis of a related compound, 1,1,2,2-tetrakis(thieno[3,2-b]thiophen-2-yl)ethane, was achieved with a 55% yield using a McMurry reaction. researchgate.net

| Precursor | Reagents | Solvent | Product | Yield |

| Di(thiophen-2-yl)methanone | TiCl₄, Zn | THF | This compound | Varies |

| Ketone 7 | McMurry reaction conditions | Not specified | 1,1,2,2-tetrakis(thieno[3,2-b]thiophen-2-yl)ethane | 55% researchgate.net |

Olefination Reactions for Tetrasubstituted Ethenes

While the McMurry coupling is a primary method, other olefination reactions are fundamental in organic synthesis for forming carbon-carbon double bonds and can be applied to create tetrasubstituted ethenes. These reactions often involve the coupling of a carbonyl compound with an organophosphorus, organosulfur, or organosilicon reagent.

Notable olefination reactions include:

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde to an alkene. harvard.edu While highly versatile, its application for generating highly sterically hindered tetrasubstituted alkenes can be challenging.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion and often provides better yields and selectivity for certain substrates.

Julia-Kocienski Olefination: This reaction involves the reaction of a phenyl-tetrazolyl sulfone with a carbonyl compound and is known for its high E-selectivity in the resulting alkene. organic-chemistry.org

Peterson Olefination: This method uses an α-silyl carbanion, and the stereochemical outcome (E or Z-alkene) can be controlled by the workup conditions (acidic or basic).

These alternative olefination strategies provide a broader toolbox for synthetic chemists, although their specific application and optimization for the synthesis of this compound would require dedicated investigation.

Alternative Synthetic Approaches via Dithiolane Intermediates

An alternative strategy for forming the central ethylene (B1197577) bond involves the use of dithiolane intermediates. This method circumvents the direct coupling of two large ketone fragments. A general approach involves the synthesis of a dithiolane from a ketone, followed by a coupling reaction.

While specific examples for this compound are not detailed in the provided context, the synthesis of other tetrasubstituted thiophenes has been achieved through intramolecular cyclization of S-alkylated heterocyclic–aryl dithioesters, highlighting the utility of sulfur-containing intermediates in constructing complex thiophene-based molecules. nih.gov

Functionalization and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be made to fine-tune its properties. These functionalizations often target the reactive positions on the thiophene (B33073) rings.

Selective Functionalization at Thiophene α-Positions

The α-positions (positions adjacent to the sulfur atom) of the thiophene rings in this compound are susceptible to electrophilic substitution and metallation reactions. This reactivity allows for the introduction of various functional groups, which can significantly alter the electronic properties, solubility, and solid-state packing of the molecule.

For example, a common functionalization is bromination. The bromination of a similar tetraphenylethylene (B103901) (TPE) core has been achieved using bromine in glacial acetic acid and dichloromethane (B109758), resulting in a tetrabrominated product in high yield. nih.gov This tetra-brominated intermediate can then serve as a versatile precursor for subsequent cross-coupling reactions, such as the Suzuki coupling. In a reported synthesis, 1,1,2,2-tetrakis(4'-bromophenyl)ethylene was reacted with thiophene-2-boronic acid in a Suzuki cross-coupling reaction to yield 1,1,2,2-tetrakis(4'-(thiophen-2"-yl)phenyl)ethylene. nih.gov This demonstrates a powerful strategy for attaching thiophene units to a pre-functionalized core.

| Starting Material | Reagents | Product |

| Tetraphenylethylene | Br₂, CH₃COOH, CH₂Cl₂ | Tetra(4-bromophenyl)ethylene nih.gov |

| 1,1,2,2-tetrakis(4'-bromophenyl)ethylene | Thiophene-2-boronic acid, Pd catalyst | 1,1,2,2-tetrakis(4'-(thiophen-2"-yl)phenyl)ethylene nih.gov |

Synthesis of Semi-Locked and Fully-Locked Analogues for Mechanistic Probes

To investigate the structure-property relationships and the mechanistic aspects of phenomena like aggregation-induced emission (AIE), researchers synthesize analogues of this compound with restricted intramolecular rotation. These "locked" structures provide valuable insights into how conformational freedom affects the material's properties.

Semi-locked analogues can be designed to restrict the rotation of some, but not all, of the thiophene rings.

Fully-locked analogues enforce a rigid, planar, or near-planar conformation of the entire molecule.

The synthesis of these constrained molecules often involves multi-step synthetic sequences. For instance, the synthesis of tri- and tetra-arylethylene analogues, some of which can be considered partially locked systems, has been accomplished using the McMurry coupling as a key step. nih.gov The design of these molecules is often inspired by the structures of biologically active compounds like tamoxifen (B1202) and combretastatin (B1194345) A-4. nih.gov

The creation of these structurally defined analogues is crucial for understanding the fundamental principles that govern the behavior of materials based on this compound, enabling the rational design of new materials with optimized performance.

Incorporation of Advanced Functional Groups (e.g., triphenylamine (B166846), diketopyrrolopyrrole)

The introduction of electron-donating or electron-withdrawing groups onto the TTE framework is a key strategy to modulate its optoelectronic properties. Triphenylamine (TPA) and diketopyrrolopyrrole (DPP) are prominent examples of functional groups that have been successfully integrated into similar conjugated systems, enhancing their performance in devices like organic light-emitting diodes (OLEDs).

Triphenylamine (TPA):

Triphenylamine is a well-known electron-donating and hole-transporting moiety. Its incorporation into chromophores can enhance thermal stability and improve device efficiency. The synthetic strategy to create TPA-functionalized systems often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. acs.org

In a related study, a thieno[3,2-b]thiophene (B52689) core, structurally similar to the individual arms of TTE, was functionalized with TPA. acs.orgresearchgate.net The process begins with the selective bromination of the thiophene-based core using N-Bromosuccinimide (NBS). acs.org The resulting brominated intermediate is then coupled with a TPA-boronic acid derivative under Suzuki coupling conditions to yield the final TPA-substituted product. acs.org This methodology can be extrapolated for the functionalization of TTE, where one or more of the thiophene rings are first halogenated and then coupled with a TPA-boronate reagent. A series of novel fluorescent materials containing a thienothiophene core linked to TPA and tetraphenylethylene (TPE) have been synthesized and characterized, demonstrating the viability of this approach. researchgate.net

Diketopyrrolopyrrole (DPP):

Diketopyrrolopyrrole (DPP) dyes are prized for their strong absorption in the visible region, high fluorescence quantum yields, and excellent stability. nih.gov The fusion of a TTE core with DPP units is anticipated to produce materials with exceptional photophysical properties. The synthesis of DPP derivatives can be achieved through various methods, including nucleophilic aromatic substitution reactions on appropriately activated DPP precursors. nih.gov

A common route to complex DPP structures involves the condensation of a substituted pyrrolinone ester with an aromatic nitrile. researchgate.net For incorporating DPP onto a TTE scaffold, a plausible strategy would involve the halogenation of the TTE's thiophene rings, followed by a Stille or Suzuki cross-coupling reaction with a stannylated or boronic acid-functionalized DPP derivative. Research on DPPs has shown that N-alkylation and functionalization at the 3,6-di(het)aryl groups are common and effective modification strategies. nih.gov For instance, DPP derivatives with bithiophene moieties have been synthesized, and their subsequent bromination provides a handle for further coupling reactions, indicating a clear pathway for their attachment to a TTE core. researchgate.net

| Functional Group | Key Properties | Typical Incorporation Method | Potential Enhancement to TTE |

|---|---|---|---|

| Triphenylamine (TPA) | Electron-donating, hole-transporting | Suzuki cross-coupling | Improved hole-injection/transport, enhanced thermal stability |

| Diketopyrrolopyrrole (DPP) | Strongly absorbing, high fluorescence | Suzuki or Stille cross-coupling | Shifted absorption/emission wavelengths, increased quantum yield |

Generation of Halogenated Intermediates for Cross-Coupling Reactions

The creation of halogenated, typically brominated, derivatives of this compound is a critical step for its diversification through cross-coupling chemistry. Halogen atoms serve as versatile leaving groups, enabling the formation of new carbon-carbon and carbon-heteroatom bonds via powerful palladium- or copper-catalyzed reactions. organic-chemistry.orgepa.gov

The most common method for halogenating thiophene rings is electrophilic substitution using reagents like N-Bromosuccinimide (NBS). This reaction is often highly regioselective, targeting the activated positions of the thiophene ring, typically the C5 position (adjacent to the sulfur atom and distal to the ethene bridge).

Research on analogous structures provides a clear blueprint for this process. For example, the bromination of tetraphenylethylene (TPE) with bromine in dichloromethane successfully yielded the tetra(4-bromophenyl)ethylene intermediate, which was then used in Suzuki coupling reactions. nih.gov Similarly, selective mono- and di-bromination of a 4-thieno[3,2-b]thiophen-3-ylbenzonitrile core was achieved in high yields using NBS at low temperatures. acs.org These brominated compounds were subsequently used in Suzuki couplings to attach triphenylamine and tetraphenylethylene moieties. acs.orgresearchgate.net

The reaction conditions for the bromination of TTE would likely involve dissolving the compound in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) and adding a stoichiometric amount of NBS. The reaction can be controlled to achieve mono-, di-, tri-, or tetra-halogenation by carefully managing the stoichiometry of the brominating agent and the reaction time. The resulting halogenated TTE intermediates are stable compounds that can be purified and used as building blocks for a wide array of derivatives via reactions such as Suzuki, Stille, Sonogashira, and Heck couplings. This opens the door to a vast library of TTE-based materials with tailored electronic and photophysical properties.

| Intermediate Type | Halogenating Agent | Typical Cross-Coupling Reaction | Coupling Partner Example | Resulting Linkage |

|---|---|---|---|---|

| Bromo-TTE | N-Bromosuccinimide (NBS) | Suzuki Coupling | Arylboronic acid/ester | C-C (Aryl-Thiophene) |

| Bromo-TTE | N-Bromosuccinimide (NBS) | Stille Coupling | Organostannane | C-C (Aryl-Thiophene) |

| Bromo-TTE | N-Bromosuccinimide (NBS) | Heck Coupling | Alkene | C-C (Vinyl-Thiophene) |

| Bromo-TTE | N-Bromosuccinimide (NBS) | Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl-Thiophene) |

| Iodo-TTE | N-Iodosuccinimide (NIS) | Ullmann Condensation | Phenol/Thiol/Amine | C-O / C-S / C-N |

Advanced Photophysical Phenomena and Mechanistic Elucidation

Fundamental Principles of Aggregation-Induced Emission (AIE) in 1,1,2,2-Tetra(thiophen-2-yl)ethene Systems

This compound is a well-established AIE luminogen (AIEgen), meaning it is essentially non-emissive when molecularly dissolved but becomes highly luminescent upon aggregation or in the solid state. researchgate.netrsc.org This counterintuitive optical phenomenon is a hallmark of TTE and its derivatives. rsc.org The underlying mechanisms for this behavior are rooted in the molecule's structural dynamics in different physical states.

The principal mechanism driving the AIE characteristics of TTE is the Restriction of Intramolecular Motions (RIM). researchgate.netrsc.org In a dilute solution, the thiophene (B33073) rings of the TTE molecule can undergo active intramolecular rotations and vibrations. These motions provide non-radiative pathways for the excited state to decay, effectively quenching fluorescence.

However, in an aggregated or solid state, the molecules are packed closely together. This physical constraint hinders the free rotation and vibration of the thiophene moieties. researchgate.netrsc.org By blocking these non-radiative decay channels, the excited state is forced to decay radiatively, resulting in strong light emission. researchgate.net This principle is a cornerstone of AIE phenomena in many propeller-shaped molecules like TTE. acs.org To further understand this, semi-locked and fully-locked derivatives of TTE have been synthesized, which have helped to confirm that the restriction of these intramolecular motions is the key to the solid-state photoluminescence of TTE. researchgate.netrsc.org

The emission from TTE aggregates is also described by the concept of "clusteroluminescence". researchgate.netrsc.org This term refers to the luminescence generated from the collective behavior of molecules within a cluster or aggregate. In the case of TTE, the formation of aggregates not only restricts intramolecular motions but also creates a unique microenvironment where through-space interactions between neighboring molecules can influence the electronic properties and emissive behavior of the cluster as a whole. researchgate.net These interactions can lead to the formation of new, emissive excited states that are not present in the isolated molecule.

Spectroscopic Signatures of Aggregation-Induced Emission

The AIE phenomenon in TTE is readily observable through distinct changes in its photoluminescence (PL) spectra under different conditions. These spectroscopic signatures provide clear evidence of the transition from a non-emissive to a highly emissive state.

In a pure solvent like tetrahydrofuran (B95107) (THF), TTE exhibits negligible fluorescence. researchgate.net However, upon the addition of a poor solvent, such as water, the TTE molecules begin to aggregate. As the fraction of the poor solvent increases, a significant enhancement in the PL intensity is observed. researchgate.net For instance, in a THF/water mixture with a 99% water fraction, TTE shows strong emission. researchgate.net Similarly, in its crystalline or solid powder form, TTE is highly emissive. researchgate.netrsc.org This dramatic turn-on of fluorescence upon aggregation is the defining characteristic of AIE.

Derivatives of TTE also exhibit this behavior. For example, a series of branched π-conjugated small molecules with a TTE core showed aggregation-enhanced emission (AEE) characteristics. rsc.org Another thiophene-substituted tetraphenylethylene (B103901) derivative, TPE-4T, also displayed strong bluish-green emission in its pristine film state. nih.gov

| Compound | Condition | Emission Behavior | Reference |

|---|---|---|---|

| This compound (TTE) | Pure THF solution | Negligible emission | researchgate.net |

| This compound (TTE) | THF/water (99% water) | Strong emission | researchgate.net |

| This compound (TTE) | Solid powder | Strong emission | researchgate.net |

| TTE-4TPA | Solid state | Highest fluorescence quantum efficiency (~11%) | rsc.org |

| TPE-4T | Pristine film | Strong bluish-green emission | nih.gov |

A notable spectroscopic feature accompanying the AIE of TTE is a red-shift in the emission wavelength when transitioning from the aggregated state in solution to the crystalline solid state. researchgate.netrsc.org Specifically, a remarkable red-shift of 35 nm has been observed for TTE. researchgate.netrsc.org

Crystal structure analysis has revealed that this red-shift can be attributed to the presence of strong sulfur-sulfur (S···S) intra- and intermolecular interactions in the crystalline phase. researchgate.netrsc.org These interactions, with distances as close as 3.669 Å for TTE, lead to a more planar and conjugated conformation of the molecule in the solid state, which lowers the energy of the excited state and results in emission at a longer wavelength (red-shift). researchgate.netrsc.org Similar red-shifts have also been observed in derivatives of TTE, where enhanced π-conjugation due to different terminal groups leads to more extended molecular skeletons and red-shifted absorption and emission spectra. rsc.org

| Compound | Transition | Emission Red-Shift | Origin | Reference |

|---|---|---|---|---|

| This compound (TTE) | THF/water aggregates to crystal state | 35 nm | Strong sulfur-sulfur (S···S) intra- and intermolecular interactions | researchgate.netrsc.org |

| (E)-1,2-di(thiophen-2-yl)ethene (DTE) | THF/water aggregates to crystal state | 37 nm | Strong sulfur-sulfur (S···S) intra- and intermolecular interactions | rsc.org |

| TTE-4DPT and TTE-4DTPA vs. TTE-4TPA | Change in terminal groups | Obvious red-shifts | Enhanced π-conjugation and more extended skeletons | rsc.org |

The photoluminescence of TTE and its derivatives can also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. While the primary AIE effect is driven by the formation of aggregates in poor solvents, the specific emission wavelength can be tuned by the solvent environment.

For instance, donor-acceptor-donor type dyes incorporating a tetraphenylethene (a related AIEgen) unit exhibit solvatochromic shifts in their emission spectra. rsc.org This indicates that the excited state of these molecules possesses some degree of charge-transfer character, making it sensitive to the polarity of the surrounding medium. Although detailed solvatochromism studies specifically on this compound are less common in the provided context, the behavior of structurally similar AIEgens suggests that the emission of TTE would also be susceptible to the polarity of the solvent in which aggregation occurs.

Intermolecular Interactions Governing AIE

The phenomenon of Aggregation-Induced Emission (AIE) in this compound is fundamentally governed by the intricate network of intermolecular interactions that become operative in the aggregated or solid state. Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), AIE-active molecules like tetrathienylethene exhibit enhanced fluorescence upon aggregation. This behavior is attributed to the restriction of intramolecular motions (RIM) in the solid state. In dilute solutions, the thiophene rotors can undergo low-frequency rotational and vibrational motions, providing non-radiative pathways for the excited state to decay. However, in the aggregated state, these motions are physically hindered by neighboring molecules. This blocking of non-radiative decay channels forces the excited state to decay radiatively, resulting in strong light emission.

In the solid state of this compound, the presence of multiple thiophene rings introduces the possibility of specific and influential intermolecular interactions involving the sulfur heteroatoms. These sulfur–sulfur (S···S) contacts play a significant role in dictating the molecular packing and, consequently, the emissive properties of the material.

The crystal packing of this compound is a critical determinant of its photoluminescent behavior. An analysis of its single-crystal X-ray diffraction data provides insight into the spatial arrangement of molecules and the specific intermolecular forces at play. nih.gov The compound crystallizes in the monoclinic space group P 1 21/n 1, with specific unit cell dimensions that define the repeating structure of the lattice. nih.gov

This particular packing arrangement minimizes the detrimental π–π stacking that often leads to fluorescence quenching in traditional aromatic dyes. Instead, the molecules adopt a propeller-like conformation, and the packing is dominated by a variety of C-H···π and S···S interactions. This arrangement effectively isolates the π-systems of the ethene core from those of neighboring molecules, preventing the formation of non-emissive excimers. The multiple weak interactions collectively restrict the torsional motions of the thiophene rings around the central ethylene (B1197577) core. This rigidified molecular conformation in the crystal lattice is directly responsible for the high fluorescence quantum yield observed in the solid state. Any alteration in this packing, for instance, through the formation of different polymorphs or amorphous solids, could lead to different photoluminescent properties, highlighting the sensitive relationship between crystal structure and emission.

Interactive Data Table: Crystallographic Data for this compound nih.gov

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 9.3160 |

| b (Å) | 9.10329 |

| c (Å) | 9.6346 |

| α (°) | 90 |

| β (°) | 110.853 |

| γ (°) | 90 |

| Z | 2 |

| Volume (ų) | 763.9 |

Computational and Theoretical Investigations of 1,1,2,2 Tetra Thiophen 2 Yl Ethene

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and electronic properties of complex organic molecules like 1,1,2,2-tetra(thiophen-2-yl)ethene (TTE). DFT calculations allow for the optimization of the molecule's ground-state geometry and the determination of its electronic characteristics. These methods are crucial for understanding the distribution of electrons within the molecule and predicting its reactivity and stability.

For thiophene-based systems, various DFT functionals such as B3LYP and PBE0, often paired with basis sets like 6-311++G, are commonly employed to calculate electronic properties. edu.krdtechscience.com These calculations provide a detailed picture of the molecular orbitals, which is fundamental to understanding the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic behavior of a molecule. The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. The distribution and energy levels of these orbitals dictate the molecule's charge transport capabilities and its optical properties.

In molecules like TTE, the HOMO is typically characterized by a π-bonding character distributed across the electron-rich thiophene (B33073) rings and the central ethene bridge. The LUMO, conversely, exhibits a π*-antibonding character. The spatial arrangement of these orbitals is key to understanding charge transfer possibilities within the molecule upon excitation.

The energy difference between the HOMO and LUMO levels is known as the electronic or HOMO-LUMO gap (Eg). This gap is a critical parameter that characterizes molecular chemical stability, chemical reactivity, and optical polarizability. edu.krd A smaller energy gap generally indicates that less energy is required to excite an electron from the ground state to an excited state, which often corresponds to absorption of longer wavelength light. edu.krd

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Related to the ionization potential; represents electron-donating ability. |

| LUMO Energy | ELUMO | - | Related to the electron affinity; represents electron-accepting ability. |

| Electronic Gap | Eg | ELUMO - EHOMO | Determines chemical reactivity, stability, and optical properties. A smaller gap suggests higher reactivity. edu.krd |

| Electronegativity | χ | -0.5 (ELUMO + EHOMO) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | 0.5 (ELUMO - EHOMO) | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large Eg. |

Excited State Dynamics and Relaxation Pathways

The behavior of this compound after absorbing light is complex and central to its AIE properties. When the molecule is in a dilute solution, it is typically non-emissive. However, upon aggregation or in the solid state, it becomes highly fluorescent. This phenomenon is explained by the restriction of intramolecular motions (RIM).

Theoretical models for TTE and its phenyl-based analogue, tetraphenylethene (TPE), show that in solution, the molecule has multiple non-radiative decay pathways available to it after excitation. nih.gov The most significant of these pathways involves the low-frequency rotational and twisting motions of the four thiophene rings around their single bonds connected to the ethene core. These rotations provide an efficient channel for the excited state to lose energy as heat without emitting light.

Computational simulations demonstrate that upon aggregation, the physical packing and intermolecular interactions between adjacent TTE molecules severely hinder these intramolecular rotations. chemrxiv.org This "locking" of the thiophene rings effectively blocks the non-radiative decay channels.

With the rotational motions restricted in the aggregated state, the excited molecule can no longer efficiently dissipate its energy through non-radiative pathways. This suppression of non-radiative decay forces the molecule to relax via an alternative, radiative pathway, which is observed as strong fluorescence. This mechanism, known as restriction of intramolecular rotation (RIR), is a cornerstone of the broader RIM model used to explain AIE. techscience.com

Computational studies on analogous AIE-gens have shown that other decay pathways, such as E/Z isomerization around the central double bond or photocyclization, can also compete with fluorescence. nih.gov However, for many TPE-type molecules, the restriction of peripheral ring rotation is the dominant factor controlling the emission properties. The AIE behavior of TTE is attributed to this same mechanistic principle.

Simulation of Spectroscopic Responses

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to simulate and interpret the electronic absorption spectra (UV-Vis) of molecules. techscience.com These simulations can predict the absorption wavelengths (λmax) and the corresponding electronic transitions.

For a molecule like TTE, TD-DFT calculations would identify the primary π-π* transitions that give rise to its characteristic absorption bands. For the analogous TPE, the main absorption band is centered around 315 nm. mdpi.com Simulations can help assign these absorptions to specific excitations, such as transitions from the HOMO to the LUMO or to other low-lying unoccupied orbitals. By comparing simulated spectra with experimental data, researchers can validate their theoretical models and gain a deeper understanding of the molecule's electronic structure. These computational tools are invaluable for rationalizing the observed photophysical properties and for designing new molecules with tailored optical characteristics. chemrxiv.org

Understanding Intermolecular Interactions through Theoretical Frameworks

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. In the case of this compound (TTE), theoretical and computational methods have been instrumental in elucidating the nature and significance of these intermolecular forces, which ultimately govern its crystal packing and solid-state properties.

Analysis of the crystal structure of TTE reveals several key intermolecular contacts. researchgate.netsyr.edu These interactions are crucial in stabilizing the three-dimensional architecture of the crystal lattice. Theoretical studies on similar thiophene-based systems suggest that the binding between molecules is predominantly governed by van der Waals dispersion forces. nih.gov

A significant feature of the TTE crystal packing is the presence of sulfur-sulfur (S⋯S) interactions. researchgate.net These close contacts between the sulfur atoms of adjacent thiophene rings play a vital role in the supramolecular assembly. The observed distances for these interactions are as close as 3.669 Å, which is shorter than the sum of the van der Waals radii of two sulfur atoms, indicating a significant attractive interaction. researchgate.net

The following table summarizes the key intermolecular interactions identified in the crystal structure of this compound and provides a qualitative assessment of their nature based on theoretical understanding of similar systems.

| Interaction Type | Interacting Moieties | Typical Distance (Å) | Primary Nature of Interaction |

| Sulfur-Sulfur | Thiophene (S) ⋯ Thiophene (S) | ~3.67 | Dispersion, Electrostatic |

| C-H⋯π | Thiophene (C-H) ⋯ Thiophene (π-system) | Variable | Dispersion, Electrostatic |

| π-π Stacking | Thiophene (π-system) ⋯ Thiophene (π-system) | Variable | Dispersion, Electrostatic |

Detailed computational analyses, such as those employing Density Functional Theory (DFT) with dispersion corrections or high-level ab initio methods, are essential for a precise quantification of the energetic contributions of these various intermolecular forces. nih.govnih.gov Such studies enable the decomposition of the total interaction energy into its constituent parts—electrostatic, exchange-repulsion, induction, and dispersion—thereby providing a comprehensive understanding of the factors driving the crystal packing of this compound.

Structure Property Relationship Studies in 1,1,2,2 Tetra Thiophen 2 Yl Ethene Derivatives

Impact of Molecular Structure on Photophysical Behavior

The photophysical properties of TTE derivatives are highly sensitive to their molecular structure. Modifications to the thiophene (B33073) rings, the introduction of peripheral functional groups, and changes in molecular conformation all play crucial roles in determining the electronic and optical characteristics of these materials.

Influence of Thiophene Substitution Patterns

The manner in which substituent groups are attached to the thiophene rings of the TTE core significantly impacts the resulting molecule's photophysical properties. Systematic studies on regioisomeric TTE-thiophene derivatives, where the number and positions of TPE (tetraphenylethene) substituents on a central thiophene core are varied, have revealed that substitution patterns critically modulate photoluminescence quantum yields (PLQYs). mdpi.com

For instance, an ortho-monosubstituted isomer (2-TPE-thiophene) was found to exhibit a significantly higher PLQY in the solid state (52.86%) compared to the meta-monosubstituted isomer (3-TPE-thiophene) (13.87%). mdpi.com Counterintuitively, increasing the number of TPE substituents to two or three at positions 2,5 or 2,3,5 on the thiophene core led to lower PLQYs. mdpi.com This highlights that simply increasing the number of AIE-active units does not guarantee enhanced emission. The specific placement of the thiophene moiety is critical; for example, attaching TPE groups to the 2,5-positions of a thiophene core results in a more planar structure and a narrower optical bandgap compared to other isomers. rsc.org

Effects of Peripheral Functional Groups on Electronic and Optical Properties

The introduction of peripheral functional groups onto the TTE scaffold is a powerful strategy for tuning its electronic and optical properties. The electronic nature of these substituents—whether they are electron-donating or electron-accepting—plays a significant role.

For example, the functionalization of tetra(2-thienyl)ethylene (TTE) derivatives at the thiophene α-positions can be achieved through coupling procedures or direct electrophilic substitution. researchgate.net Attaching electron-donating groups, such as methoxy (B1213986) groups, and electron-accepting groups, like dicyanomethane, to a tetraphenylethylene (B103901) core can lead to tunable emission colors. nih.gov As the number of electron-donating methoxy groups increases, the intramolecular charge transfer character is enhanced, resulting in a red-shift of the emission maxima. nih.gov This allows for the successful tuning of solid-state emission colors from yellow-green to red. nih.gov

Similarly, the absorption wavelengths of dyes based on a common molecular fragment are clearly influenced by the terminal electron-acceptor groups. cnr.it As the strength of the electron-acceptor end group increases, the dye's absorption shifts to longer wavelengths. cnr.it The introduction of a thiophene moiety itself can make the molecule more electron-rich, which has been utilized in the development of fluorescent probes for detecting electron-deficient nitroaromatic compounds. acs.orgnih.gov

| Compound | Functional Group | Emission Color (Solid State) |

| TTE Derivative 1 | Methoxy (donor) | Yellow-Green |

| TTE Derivative 2 | Methoxy (donor) | Yellow |

| TTE Derivative 3 | Methoxy (donor) | Orange |

| TTE Derivative 4 | Methoxy (donor) | Red |

Table 1: Effect of increasing the number of electron-donating methoxy groups on the solid-state emission color of tetraphenylethylene derivatives. nih.gov

Relationship between Molecular Conformation and Emission Characteristics

The conformation of TTE derivatives is a key determinant of their emission characteristics. The propeller-like, twisted conformation of the tetraphenylethene unit is fundamental to the AIE phenomenon. rsc.orgnih.gov In dilute solutions, the phenyl and thiophene rings can undergo low-frequency rotational and vibrational motions, which provide non-radiative pathways for the decay of the excited state, leading to weak or no emission.

In the aggregated state or in a rigid matrix, these intramolecular motions are restricted. rsc.org This blockage of non-radiative channels forces the excited molecule to decay radiatively, resulting in strong fluorescence. The degree of this restriction of intramolecular motion (RIM) directly influences the luminescence efficiency. rsc.org

The planarity of the molecule also plays a crucial role. A more planar molecular arrangement can lead to stronger π-π stacking interactions, which often cause aggregation-caused quenching (ACQ) of fluorescence. acs.orgnih.gov Therefore, a twisted conformation is beneficial for achieving high solid-state luminescence by preventing this quenching effect. rsc.orgnih.gov The dihedral angles of the TPE subunit, which define the degree of intramolecular twisting, have been identified as a key factor impacting the PLQY in TPE-thiophene derivatives. mdpi.com A greater torsional distortion of the TPE core can reduce molecular planarity and suppress π-π stacking, leading to higher quantum yields. mdpi.com

Correlation between Crystal Structure and Luminescence

The way molecules pack in the crystalline state has a profound impact on their solid-state luminescence. The crystal structure dictates the intermolecular interactions and the degree of conformational freedom, which in turn affect the emission properties.

For TTE and its derivatives, the transition from a solution or amorphous state to a crystalline state often leads to significant changes in emission. For instance, TTE exhibits a remarkable red-shift of 35 nm in its emission when going from THF/water aggregates to the crystal state. researchgate.netrsc.org A similar red-shift of 37 nm is observed for (E)-1,2-di(thiophen-2-yl)ethene. rsc.org

The transition from a crystalline to an amorphous state upon grinding can be observed through powder X-ray diffraction (PXRD) measurements, which show the disappearance of sharp diffraction peaks. rsc.org This structural change alters the intermolecular interactions and the molecular conformation, thereby changing the fluorescence color. rsc.org The specific packing mode and the nature of intermolecular interactions are critical for high PLQY. For example, stronger C–H···π interactions and weaker π–π stacking in one regioisomer of TPE-thiophene were correlated with a higher quantum yield compared to another isomer with different packing. mdpi.com

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Emission Shift (Aggregates to Crystal) |

| 1,1,2,2-Tetra(thiophen-2-yl)ethene (TTE) | Monoclinic | P 1 21/n 1 | S···S, C–H···π, π–π | Red-shift of 35 nm |

| (E)-1,2-di(thiophen-2-yl)ethene | Not specified | Not specified | S···S | Red-shift of 37 nm |

Table 2: Crystallographic data and its correlation with the luminescence of TTE and a related compound. rsc.orgnih.gov

Tunability of Emission through Structural Modification

The emission properties of TTE derivatives can be finely tuned through deliberate structural modifications, enabling the design of materials with a wide range of emission colors. This tunability is a key advantage for their application in various fields, including organic light-emitting diodes (OLEDs) and sensors.

By systematically altering the chemical structure, it is possible to achieve full-color emission from a series of compounds based on the same core structure. nih.gov One effective strategy is to introduce different substituents onto the phenyl rings of a tetraphenylethylene core. For example, attaching various chromophoric units with different emission colors to a pyrene (B120774) core has been shown to produce multicolor emission. ust.hk

The introduction of electron-donating and electron-accepting groups is a particularly powerful method for tuning emission color. nih.gov As previously mentioned, increasing the number of electron-donating methoxy groups on a TPE derivative systematically shifts the emission to longer wavelengths, covering the spectrum from yellow-green to red. nih.gov This is due to the increasing strength of intramolecular charge transfer interactions.

Furthermore, the substitution pattern on the thiophene rings provides another avenue for tuning. Different isomers of TPE-substituted thiophenes exhibit distinct emission efficiencies and colors. rsc.org For example, a series of TPE-thiophene isomers where TPE groups are attached at different positions (2,5-, 3,4-, 2,3-, and 2,4-) showed that the isomer with TPE at the 2,5-positions (M1) had a narrower optical bandgap and exhibited excellent performance in non-doped OLEDs. rsc.org The ability to synthesize a range of thiophene-containing TPE derivatives allows for the generation of different fluorescence colors, including blue-green, green, yellow, and orange, in the aggregated state. rsc.orgnih.gov This demonstrates the high degree of control that can be exerted over the photophysical properties through rational molecular design.

| Derivative Family | Structural Modification | Resulting Emission Colors |

| Thiophene-containing TPEs | Varying substituents | Blue-green, green, yellow, orange |

| TPEs with D/A groups | Increasing number of methoxy groups | Yellow-green to red |

| TPE-substituted pyrenes | Attaching different chromophores | Multicolor emission, including white light |

Table 3: Examples of tunable emission in this compound derivatives and related systems. nih.govust.hkrsc.org

Applications in Advanced Materials and Device Architectures

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

The intrinsic solid-state emission of TTE makes it a highly attractive material for use in Organic Light-Emitting Diodes (OLEDs). Unlike many traditional luminophores that suffer from aggregation-caused quenching (ACQ) in the solid state, TTE's fluorescence intensifies upon aggregation, a phenomenon crucial for efficient OLED performance.

Research has demonstrated the successful integration of TTE and its derivatives into the active emissive layers (EMLs) of OLEDs. In such devices, the TTE-based material functions as the light-emitting component. For instance, a red luminophore, TTPEBTTD, which incorporates three tetraphenylethylene (B103901) (TPE) units—a structurally related AIEgen—into a 4,7-di(thiophen-2-yl)benzo-2,1,3-thiadiazole core, has been used to fabricate nondoped OLEDs. nih.gov These devices emitted red light at 650 nm with a notable efficiency of 3.7%. nih.gov Similarly, another red emitter, TTB, has been developed with dual functionality, serving as both a hole-transporting layer and an emitting layer in an OLED, achieving an external efficiency of up to 3.5%. nih.gov

The strong solid-state emission of AIEgens like TTE makes them particularly suitable for nondoped OLEDs. nih.gov This simplifies the device architecture and fabrication process compared to doped systems, which require the dispersion of an emitter into a host material. The ability of TTE to emit efficiently in its neat film form is a significant advantage.

The performance of OLEDs incorporating TTE-based materials is a key area of investigation. The efficiency of these devices is typically evaluated based on parameters such as current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).

For example, in the development of deep blue emitters for OLEDs, two materials, AP-TPO and TPO-AP, which feature a dual-core structure, have shown high photoluminescence quantum yields of 82% and 88%, respectively, in solution. nih.gov When integrated into nondoped OLEDs as the emitting layer, the TPO-AP device demonstrated a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26%. nih.gov Another study on a tetradentate Pt(II) complex, PtN01N-tBu, as a sky-blue emitter in a phosphorescent OLED (PHOLED) achieved a high EQE of 15.9% and an impressive operational lifetime. osti.gov Further optimization by including an electron-blocking layer (EBL) increased the EQE to 17.3%. osti.gov

These examples, while not all directly involving TTE, illustrate the strategies and potential for achieving high efficiency in OLEDs using materials with tailored molecular structures, a principle that is actively applied to TTE and its derivatives. The optimization of device architecture, such as the inclusion of specific charge-transporting and blocking layers, plays a crucial role in maximizing the performance of TTE-based OLEDs.

| Emitting Material | Device Type | Emission Color | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Reference |

| TTPEBTTD | Nondoped OLED | Red (650 nm) | - | 3.7 | nih.gov |

| TTB | Nondoped OLED | Red | - | 3.5 | nih.gov |

| TPO-AP | Nondoped OLED | Deep Blue | 5.49 | 4.26 | nih.gov |

| PtN01N-tBu | PHOLED | Sky-Blue | - | 17.3 | osti.gov |

Advanced Fluorescent Probes and Chemical Sensing

The sensitivity of the luminescence of TTE and its derivatives to their local environment makes them excellent candidates for the development of advanced fluorescent probes and chemical sensors.

Mechanochromism is the phenomenon where a material changes its color and/or fluorescence in response to mechanical stimuli such as grinding, shearing, or pressure. This property is highly desirable for applications in stress sensing, security papers, and data storage. The AIE properties of TTE are intrinsically linked to its molecular conformation and intermolecular packing. Mechanical force can disrupt the crystalline or aggregated state, altering the restriction of intramolecular rotations and leading to a change in the emission wavelength. This makes TTE a foundational structure for designing new mechanochromic materials.

Beyond mechanical force, the luminescence of TTE-based systems can be designed to respond to a variety of other external stimuli, including temperature (thermochromism), solvent vapor (vapochromism), and the presence of specific chemical analytes. This stimuli-responsive behavior is rooted in the AIE mechanism. nih.gov For instance, the introduction of specific functional groups onto the thiophene (B33073) rings of TTE can create binding sites for ions or molecules. The binding event can alter the electronic properties or the aggregation state of the TTE derivative, resulting in a detectable change in its fluorescence.

An example of a related AIE-active compound, 1,1,2,2-tetrakis(4-(thiophen-2-yl)phenyl)ethylene, has been explored as a fluorescent probe for the detection of nitroaromatic compounds, which are common explosives. acs.org The electron-rich nature of this TTE derivative facilitates interaction with electron-deficient nitroaromatics, leading to fluorescence quenching and enabling their detection. acs.org This highlights the potential for creating highly sensitive and selective chemical sensors based on the TTE framework.

Supramolecular Assemblies and Architectures

The planar and rigid core of the TTE molecule, combined with the potential for functionalization at the thiophene rings, makes it an excellent building block for constructing well-defined supramolecular assemblies and architectures. The intermolecular interactions, such as π-π stacking and sulfur-sulfur interactions, play a crucial role in guiding the self-assembly process.

Crystal structure analysis of TTE has revealed the presence of significant sulfur-sulfur (S···S) intra- and intermolecular interactions. nih.gov These interactions, along with other non-covalent forces, can be harnessed to direct the formation of specific nano- and microstructures, such as nanofibers, vesicles, and organogels. The formation of these ordered structures can further enhance the luminescent properties of TTE due to the increased restriction of intramolecular motion in the well-defined assemblies.

Furthermore, TTE has been used as a core or dendron to synthesize larger, more complex dendritic structures. acs.org For example, novel dendrimers based on a 1,1,2,2-tetra(thiophen-2-yl)ethene core have been efficiently synthesized. acs.org These dendritic macromolecules can exhibit unique photophysical properties and have potential applications in light-harvesting, sensing, and as hosts for guest molecules. The ability to control the self-assembly of TTE and its derivatives into complex architectures opens up possibilities for creating novel functional materials with tailored optical and electronic properties.

Coordination-Driven Self-Assembly

Coordination-driven self-assembly is a powerful method for constructing discrete, well-defined supramolecular structures. This approach utilizes the predictable and directional nature of coordination bonds between metal ions and organic ligands. While extensive research has been conducted on tetraphenylethene (TPE) based ligands for this purpose, the analogous tetrathienylethene (TTE) core is also a promising candidate.

Recent studies have demonstrated the successful incorporation of a TTE-based organic linker into a stable and photosensitive zirconium-based metal-organic framework (MOF), designated Zr-TSS-1. nih.gov This MOF exhibits enhanced visible-light harvesting and efficient generation of free carriers, making it a promising material for photocatalytic applications. nih.gov The synthesis of such MOFs showcases the potential of TTE derivatives to act as multitopic ligands, where the thiophene units can be functionalized with coordinating groups to direct the assembly of intricate, porous frameworks. The geometry of the TTE core dictates the angles at which these coordinating groups are presented, influencing the final topology of the resulting MOF. The construction of these frameworks can lead to materials with applications in gas storage, separation, and catalysis. nih.gov

For instance, the assembly of TPE-based pyridyl ligands with platinum(II) or cadmium(II) centers has led to the formation of two-dimensional rhombic networks and three-dimensional porous frameworks. nih.govresearchgate.net These structures exhibit properties like aggregation-induced emission (AIE), where the restriction of intramolecular rotations within the assembled framework enhances luminescence. This principle is directly applicable to TTE-based systems, suggesting that their coordination complexes could also yield highly luminescent materials.

Non-Covalent Interaction-Directed Assembly

The assembly of molecules in the solid state is governed by a complex interplay of non-covalent interactions. In the case of this compound, the arrangement of molecules in its crystal lattice is dictated by forces such as van der Waals interactions and potential weak hydrogen bonds.

The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic crystal system with the space group P 1 21/n 1. nih.gov The unit cell parameters are a = 9.3160 Å, b = 9.10329 Å, and c = 9.6346 Å, with a β angle of 110.853°. nih.gov Analysis of the packing arrangement within the crystal provides insight into the dominant intermolecular forces. The propeller-like shape of the TTE molecule, with its four thiophene rings twisted out of the plane of the central ethene bond, prevents close π-π stacking that is often observed in planar aromatic molecules. Instead, the assembly is likely driven by a network of C-H···π and C-H···S interactions, where the hydrogen atoms on the thiophene rings interact with the electron-rich π-systems and sulfur atoms of neighboring molecules. These interactions, although weaker than conventional hydrogen bonds, collectively contribute to the stability of the crystal lattice. Understanding these non-covalent interactions is crucial for crystal engineering, enabling the design of materials with specific packing motifs and, consequently, tailored electronic and optical properties.

Formation of Microstructures and Nanostructures

The intrinsic properties of the this compound core, particularly its tendency to form aggregates, make it a valuable component for the bottom-up fabrication of micro- and nanostructures. While direct studies on the self-assembly of pristine TTE into such structures are limited, research on closely related TPE derivatives provides a strong indication of its potential.

For example, amphiphilic TPE derivatives, when placed in a selective solvent system, can self-assemble into a variety of morphologies, including nanofibers, helical ribbons, and two-dimensional chiral sheets. nih.govrsc.org This process is driven by the solvophobic effect, where the insoluble TPE core aggregates to minimize its contact with the solvent, while the soluble peripheral groups interface with the solvent. The final morphology of the assembled structure is influenced by factors such as the nature of the solvent, the concentration of the molecule, and the chemical structure of the amphiphile. Given the structural similarity between TPE and TTE, it is highly probable that appropriately functionalized TTE derivatives could also form analogous micro- and nanostructures. The sulfur atoms in the thiophene rings of TTE may even offer additional interaction sites, potentially leading to novel assembly behaviors and morphologies not observed with TPE. The formation of such ordered aggregates is of great interest for applications in organic electronics, sensing, and chiroptical materials.

Building Blocks for Polymers and Macromolecules

The rigid and sterically demanding core of this compound makes it an excellent building block for the synthesis of a variety of polymers and macromolecules. Its tetra-functional nature allows for the creation of highly branched and cross-linked structures.

Dendrimer Synthesis Utilizing the Tetrathienylethene Core

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior layers of repeating units, and a surface of terminal functional groups. The TTE molecule serves as an ideal core for the synthesis of novel dendrimers.

Researchers have successfully synthesized two new dendrimers, designated 16T and 20T, using this compound as the central dendron. polyu.edu.hk The synthesis was achieved through a series of well-established chemical reactions, including carbonylation, Suzuki coupling, and McMurry reactions. polyu.edu.hk The structures of the resulting dendrimers were confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry, with the structure of the 16T dendrimer also being verified by X-ray single-crystal analysis. polyu.edu.hk These dendrimers, with their well-defined, multi-thiophene peripheries, are of interest for their potential applications in light-harvesting, sensing, and as hosts for guest molecules. The table below summarizes the key compounds in this synthesis.

| Compound ID | Description | Synthesis Method |

| 4T | This compound (core) | McMurry reaction |

| 16T | Dendrimer with 16 thiophene units | Carbonylation, Suzuki, and McMurry reactions |

| 20T | Dendrimer with 20 thiophene units | Carbonylation, Suzuki, and McMurry reactions |

Conjugated Polymer Development

Conjugated polymers, characterized by a backbone of alternating single and double bonds, are a cornerstone of organic electronics. While direct polymerization of this compound into a linear conjugated polymer is challenging due to steric hindrance, its derivatives can be incorporated into conjugated polymer backbones as a comonomer. The inclusion of the bulky, non-planar TTE unit can disrupt the planarity of the polymer chain, which can be advantageous for certain applications. For instance, the reduced intermolecular aggregation can lead to enhanced solubility and the manifestation of aggregation-induced emission.

The development of conjugated polymers based on the structurally similar tetraphenylethene (TPE) is well-documented. These polymers are often synthesized via cross-coupling reactions like Suzuki or Sonogashira coupling, where functionalized TPE monomers are reacted with other aromatic comonomers. rsc.org This approach allows for the tuning of the electronic and optical properties of the resulting polymer. By analogy, TTE derivatives bearing reactive groups such as boronic esters or halides could be copolymerized to create novel thiophene-rich conjugated polymers. Such polymers would be expected to possess interesting photophysical properties and could find applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors.

Microporous Polymer Films

Microporous organic polymers (MOPs) are a class of materials characterized by a high surface area and a network of interconnected pores of microscopic dimensions. The inherent rigidity and contorted shape of the this compound unit make it an excellent candidate for the construction of MOPs.

The synthesis of microporous polymers often involves the polymerization of rigid, non-planar building blocks, which prevents efficient packing and leads to the formation of a porous structure. Research on TPE-based microporous polymers has shown that these materials exhibit high porosity and are effective for applications such as gas storage and separation. nih.gov For example, conjugated microporous polymers (CMPs) have been synthesized from tetra-(4-aminophenyl)ethylene and various anhydrides, resulting in materials with high CO2 uptake capacity. scispace.com

Given these precedents, it is conceivable that TTE could be used as a building block for the creation of microporous polymer films. The polymerization of functionalized TTE monomers, either through self-condensation or copolymerization with other rigid linkers, could lead to robust, porous networks. The presence of sulfur atoms within the polymer matrix could also impart specific properties, such as enhanced affinity for certain metal ions or improved performance in electronic devices. These TTE-based microporous films could be promising for applications in gas separation membranes, heterogeneous catalysis, and as scaffolds for sensing applications.

Organic Photovoltaic Cells (OPVs)

Organic photovoltaic cells represent a promising frontier in renewable energy technology, offering advantages such as low cost, flexibility, and lightweight construction. The core of an OPV is the active layer, where sunlight is converted into electrical energy. This layer typically consists of a blend of an electron donor and an electron acceptor material. The efficiency of this energy conversion is highly dependent on the molecular structure and electronic properties of these components.

Design as Non-Fullerene Acceptors

The development of non-fullerene acceptors (NFAs) has been a significant step forward in OPV technology, addressing the limitations of traditional fullerene-based acceptors, such as their limited light absorption in the visible spectrum and challenges in energy level tuning. An ideal NFA should possess several key characteristics, including strong light absorption that complements the donor material, appropriate electron mobility for efficient charge transport, and suitable energy levels (HOMO and LUMO) to ensure efficient exciton (B1674681) dissociation and a high open-circuit voltage.

While direct studies of this compound as a primary non-fullerene acceptor are not extensively documented, its chemical structure provides a basis for theoretical consideration. The thiophene units are known to be excellent building blocks for organic electronic materials due to their electron-rich nature and ability to facilitate charge transport. The central ethene bridge, substituted with four thiophene rings, creates a three-dimensional molecular architecture. This structure could potentially influence the morphology of the active layer blend, a critical factor for device performance.

For a molecule to function effectively as a non-fullerene acceptor, its LUMO (Lowest Unoccupied Molecular Orbital) energy level must be sufficiently low to accept electrons from the donor material. The electron-rich nature of the thiophene rings in this compound would likely result in a relatively high-lying LUMO, making it more suitable as an electron donor. However, chemical modifications to the thiophene rings or the central ethene core could potentially lower the LUMO level, a common strategy employed in the design of novel NFAs.

Role as Electron Donors or Acceptors in Blends

In a typical bulk heterojunction (BHJ) organic solar cell, the active layer is a blend of a p-type (electron donor) and an n-type (electron acceptor) organic semiconductor. The choice of donor and acceptor materials is crucial and is guided by their respective HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels to ensure a sufficient driving force for charge separation.

Given the electron-rich characteristics of the thiophene units, this compound is more intrinsically suited to function as an electron donor in an OPV blend. The HOMO level of thiophene-based materials is typically in a range that allows for efficient hole transport. When blended with a suitable electron acceptor, such as a fullerene derivative or a specifically designed non-fullerene acceptor with a lower LUMO level, a donor-acceptor interface is formed where photo-induced excitons can be efficiently separated.

The performance of such a blend would be heavily influenced by the nanoscale morphology, which dictates the interfacial area for charge separation and the pathways for charge transport to the respective electrodes. The unique three-dimensional structure of this compound could lead to interesting and potentially beneficial morphologies when blended with an acceptor.

Conversely, for this compound to act as an electron acceptor , it would need to be paired with a donor material possessing an even higher HOMO energy level. While theoretically possible, this scenario is less common as the design of very high HOMO donors can be challenging and may lead to issues with device stability.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives with Enhanced Optoelectronic Properties

The inherent AIE properties of 1,1,2,2-tetra(thiophen-2-yl)ethene make it a prime candidate for creating advanced optoelectronic materials. Future research is heavily geared towards the synthesis of novel derivatives with tailored and enhanced functionalities. By strategically modifying the molecular structure of TTE, scientists aim to fine-tune its emission wavelengths, quantum yields, and charge transport properties.

One promising approach involves the synthesis of derivatives with partially or fully locked conformations. For instance, the creation of semi-locked (sl-TTE) and fully-locked (fl-TTE) analogues has provided significant insights into the AIE mechanism. acs.orgacs.org These structural constraints help in understanding and controlling the restriction of intramolecular motions (RIM), a key factor governing the AIE phenomenon. acs.orgacs.org

Furthermore, the incorporation of different functional groups into the TTE core is a key area of exploration. The development of triphenylamine (B166846) (TPA)–thiophene (B33073) based AIEgens has demonstrated the potential for wide color tunability, spanning the visible to the near-infrared (NIR) regions. nih.govrsc.org This is achieved by modulating the electron donor-acceptor characteristics within the molecule. nih.gov Another area of significant interest is the synthesis of tetraphenylethylene-substituted thienothiophene and dithienothiophene derivatives, which have shown excellent performance in organic light-emitting diodes (OLEDs), boasting high luminance and efficiency. rsc.org The introduction of fluorine atoms into the molecular backbone of related AIEgens has also been shown to enhance crystalline ability and brightness in the aggregated state. nih.gov These advancements underscore the vast potential for creating a new generation of TTE derivatives with superior optoelectronic capabilities for use in displays, lighting, and other electronic devices.

Integration into Multifunctional Materials and Devices

The unique photophysical behavior of TTE and its derivatives is paving the way for their integration into a wide array of multifunctional materials and devices. The strong emission in the aggregated or solid state makes these compounds ideal for applications where traditional fluorophores fail due to aggregation-caused quenching (ACQ). acs.org

In the realm of optoelectronics, TTE-based materials are being actively investigated for their use in OLEDs. Derivatives of TTE have been successfully used to fabricate efficient OLEDs that exhibit high brightness and external quantum efficiencies. rsc.org Beyond displays, the AIE properties of TTE derivatives are being harnessed for the development of advanced sensors. For example, thiophene-substituted tetraphenylethylene (B103901) probes have been synthesized for the rapid and sensitive detection of nitroaromatic compounds, which are common explosives. rsc.org

The biomedical field represents another significant frontier for TTE-based materials. Their application in cellular imaging is a rapidly growing area of research. AIEgens derived from TTE and related structures are being used for specific lipid droplet imaging and for monitoring cellular processes like apoptosis. illinois.edu The high signal-to-noise ratio, excellent photostability, and low toxicity of these probes make them superior alternatives to conventional fluorescent dyes. illinois.edu Furthermore, the development of AIE nanocrystals with deep-red emission opens up possibilities for super-resolution imaging, allowing for the visualization of cellular structures with unprecedented detail. nih.gov The ability to function as photosensitizers in photodynamic therapy also highlights the potential of these compounds in theranostics, combining both diagnostic imaging and therapeutic action. rsc.org

Advanced Understanding of Aggregation-Induced Emission Mechanisms at the Atomic Level

A deeper, fundamental understanding of the AIE mechanism in TTE and its derivatives at the atomic level is crucial for the rational design of new and improved materials. While the restriction of intramolecular motions (RIM) is widely accepted as the primary cause of AIE, researchers are now delving into the more subtle interactions that govern this phenomenon. acs.orgacs.orgrsc.org

The study of structurally related "locked" derivatives, such as sl-TTE and fl-TTE, provides valuable experimental evidence to support computational findings. By systematically restricting the rotational freedom of the thiophene rings, scientists can directly probe the impact of molecular motion on the AIE effect. acs.orgacs.org This combined experimental and theoretical approach is leading to a more refined model of AIE in TTE, which will undoubtedly accelerate the development of next-generation AIEgens with predictable and controllable properties.

Development of High-Throughput Synthesis and Characterization Methods

To accelerate the discovery of new TTE-based materials with enhanced properties, the development of high-throughput synthesis and characterization methods is essential. Traditional synthetic methods are often time-consuming and labor-intensive, limiting the number of new compounds that can be explored.

Modern synthetic strategies such as one-pot and microwave-assisted synthesis are being increasingly employed for the efficient production of thiophene derivatives and other AIEgens. nih.govacs.org These methods significantly reduce reaction times and improve yields, making the synthesis process more amenable to automation. The concept of "building-block" chemistry, where complex molecules are assembled from simple, pre-functionalized units, is also gaining traction. illinois.edu This approach, when combined with automated synthesis platforms, has the potential to rapidly generate large libraries of TTE derivatives for screening. illinois.edu

On the characterization front, high-throughput screening (HTS) techniques are being adapted to evaluate the photophysical properties of these newly synthesized compounds. nih.gov Automated systems can rapidly measure the absorption and emission spectra, quantum yields, and other relevant parameters of a large number of samples in parallel. This allows for the quick identification of promising candidates from a large library of compounds. The integration of artificial intelligence and machine learning algorithms can further enhance this process by predicting the properties of new molecules and guiding the design of subsequent synthetic targets. illinois.edu The combination of efficient synthesis and rapid screening will create a powerful feedback loop for the accelerated discovery and optimization of TTE-based AIEgens for a wide range of applications.

Q & A

Q. How do structural modifications, such as varying alkyl chain lengths, affect the optical and aggregation properties?

- Answer : Alkyl chain length modulates solubility and aggregation kinetics. Shorter chains (e.g., hexyloxy in THPE) reduce steric hindrance, enabling faster aggregation and stronger emission (quantum yield: ~25%). Longer chains (e.g., decyloxy in TDPE) delay aggregation but enhance thermal stability. Table 1 : Optical Properties of Alkyl-Modified Derivatives

| Compound | Alkyl Chain | (nm) | Quantum Yield |

|---|---|---|---|

| THPE | Hexyloxy | 520 | 24% |

| TDPE | Decyloxy | 540 | 18% |

| Data derived from THF/water (90%) systems . |

Q. What are the challenges in synthesizing enantiomerically pure forms of thiophene-based derivatives, and how can they be addressed?

- Answer : Racemization during photocyclization (e.g., iodine-mediated reactions) complicates enantiomeric purity. Chiral HPLC resolves racemates, while NOESY distinguishes meso and rac isomers. For double helicenes, chiral resolution achieves enantiomers with distinct CD spectra ( Mcm) and half-lives >100 hours .

Q. How can researchers resolve contradictions in reported photophysical data when integrating this compound into covalent organic frameworks (COFs)?

- Answer : Discrepancies in emission properties (e.g., CIE coordinates) arise from framework topology and linker rigidity. For COFs using tetra(thiophen-2-yl)ethene, interlayer π-stacking and linker conformation (e.g., planar vs. twisted) alter exciton migration. Time-resolved fluorescence microscopy can correlate emission lifetimes (1–5 ns) with framework defects .

Q. What strategies are effective in multi-step synthesis involving this compound as a building block for dendrimers?